molecular formula C12H13NO3 B024502 N-(2,6-Dimethylphenyl)maleamic acid CAS No. 109017-95-0

N-(2,6-Dimethylphenyl)maleamic acid

Cat. No. B024502
CAS RN: 109017-95-0
M. Wt: 219.24 g/mol
InChI Key: BDIUUKLMBSBKIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Dimethylphenyl)maleamic acid is a chemical compound with the molecular formula C12H13NO3 . It is also known by its systematic name, Methanimine, N-(2,6-dimethylphenyl)- .


Molecular Structure Analysis

The asymmetric unit of N-(2,6-Dimethylphenyl)maleamic acid contains two independent molecules. The conformation of the N—H bond and the C=O bond in the amide segment are anti to each other. The molecular conformation of each molecule is stabilized by an intramolecular O—H O hydrogen bond .

Scientific Research Applications

  • Analyzing Hindered Rotations and Magnetic Anisotropy in Diels-Alder Adducts : It is used for studying hindered rotations and magnetic anisotropy in Diels-Alder adducts of phencyclone (Ramirez et al., 2004).

  • Optically Clear Phase Range Extension in Water-in-Oil Microemulsions : The compound extends the optically clear phase range of water-in-oil microemulsions and affects the hydrophobicity of the surfactant film (Fechner & Koetz, 2011).

  • Synthesis of Poly(styrylpyridine) : It is involved in the synthesis of poly(styrylpyridine) bearing pendant maleimide groups, which influences the thermal properties of cured resins (Mikroyannidis, 1991).

  • Kinetic Studies in Hydrolysis : This compound is utilized in kinetic studies on the hydrolysis of maleamic acid derivatives (Suh & Baek, 1981).

  • Graft Copolymerization : It's used in graft copolymerization of N-maleamic acid-chitosan and butyl acrylate, affecting material properties like glass-transition temperature (Huang et al., 2005).

  • Potential Herbicide and Antidote : The compound is studied as a candidate herbicide and antidote that interacts with tissue thiols (Kirino et al., 1985).

  • Radical Copolymerizations : It's used in radical copolymerizations with styrene and butadiene, allowing for pronounced chain transfer (Sosanwo et al., 1982).

  • Weakly Acid-Sensitive Linkers in Smart Delivery Systems : Maleamic acid derivatives are utilized as weakly acid-sensitive linkers or caging groups in smart delivery systems (Su et al., 2017).

  • Potential Hypocholesteremic Agent : It is also a potential hypocholesteremic agent (Liu et al., 1973).

  • In Vitro Cytotoxicity and Anti-Rotavirus Studies : Studies have investigated its insignificance in in vitro cytotoxicity, anti-rotavirus, antibacterial, and antifungal properties (Belinelo et al., 2013).

  • Anticonvulsant Activities : N-(2,6-dimethylphenyl)-substituted-benzamides, related to this compound, have shown anticonvulsant activities (Afolabi & Okolie, 2013).

  • Mononuclear Lanthanide Oxamate Complex Formation : This acid reacts with dysprosium(III) ions to produce complexes with magnetic relaxation behavior (Fortea-Pérez et al., 2013).

properties

IUPAC Name

4-(2,6-dimethylanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8-4-3-5-9(2)12(8)13-10(14)6-7-11(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIUUKLMBSBKIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301222795
Record name 4-[(2,6-Dimethylphenyl)amino]-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301222795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-Dimethylphenyl)maleamic acid

CAS RN

198220-53-0
Record name 4-[(2,6-Dimethylphenyl)amino]-4-oxo-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198220-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2,6-Dimethylphenyl)amino]-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301222795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-Dimethylphenyl)maleamic acid
Reactant of Route 2
Reactant of Route 2
N-(2,6-Dimethylphenyl)maleamic acid
Reactant of Route 3
Reactant of Route 3
N-(2,6-Dimethylphenyl)maleamic acid
Reactant of Route 4
Reactant of Route 4
N-(2,6-Dimethylphenyl)maleamic acid
Reactant of Route 5
N-(2,6-Dimethylphenyl)maleamic acid
Reactant of Route 6
N-(2,6-Dimethylphenyl)maleamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.